3-Methylidene-4-oxocyclopentane-1-carboxylic acid
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Overview
Description
3-Methylidene-4-oxocyclopentane-1-carboxylic acid is a unique organic compound characterized by its cyclopentane ring structure with a methylidene group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-4-oxocyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with appropriate reagents to introduce the methylidene and carboxylic acid groups. One common method involves the use of a Wittig reaction to introduce the methylidene group, followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include triphenylphosphine, alkyl halides, and oxidizing agents such as potassium permanganate or chromium trioxide.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-4-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopentane derivatives.
Scientific Research Applications
3-Methylidene-4-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methylidene-4-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-cyclopentanecarboxylic acid: A keto acid derivative with similar structural features but lacking the methylidene group.
Cyclopentanone: A simpler ketone without the carboxylic acid group.
Cyclopentane-1-carboxylic acid: A carboxylic acid derivative without the ketone or methylidene groups.
Uniqueness
3-Methylidene-4-oxocyclopentane-1-carboxylic acid is unique due to the presence of both the methylidene and carboxylic acid groups on the cyclopentane ring
Properties
CAS No. |
586-45-8 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methylidene-4-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-4-2-5(7(9)10)3-6(4)8/h5H,1-3H2,(H,9,10) |
InChI Key |
NKTFFPGLIDNMPI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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